9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazine ring fused with an indene structure, along with multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of acenaphthylene-1,2-dione with suitable reagents can lead to the formation of the desired pyrazine derivative . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can lead to a variety of substituted compounds with different functional groups .
Scientific Research Applications
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential as a bioactive molecule with applications in drug discovery and development.
Photoredox Catalysis: The compound serves as a photoredox catalyst in various organic transformations, leveraging its ability to undergo single electron transfer processes.
Mechanism of Action
The mechanism by which 9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its effects is primarily through its electronic properties. The compound can act as a photoredox catalyst, facilitating reactions by absorbing light and undergoing single electron transfer processes. This mechanism is similar to the way chlorophyll functions in photosynthesis, converting light energy into chemical energy .
Comparison with Similar Compounds
Similar Compounds
Acenaphthopyrazine Derivatives: These compounds share a similar core structure and are explored for their antitumor activities.
Pyrrolopyrazine Derivatives: These compounds exhibit a range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to its specific arrangement of cyano groups and the indeno-pyrazine core. This structural uniqueness imparts distinct electronic properties, making it valuable for applications in materials science and catalysis .
Properties
Molecular Formula |
C16H4N6 |
---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
9-(dicyanomethylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-9(6-18)14-10-3-1-2-4-11(10)15-16(14)22-13(8-20)12(7-19)21-15/h1-4H |
InChI Key |
VIQMVMWFDHETIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=NC(=C(N=C23)C#N)C#N |
Origin of Product |
United States |
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